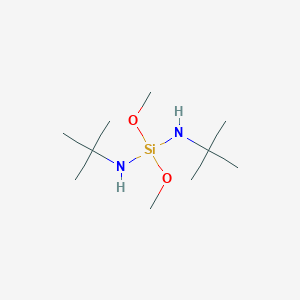
N,N'-Di-tert-butyl-1,1-dimethoxysilanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine: is an organosilicon compound characterized by the presence of two tert-butyl groups and two methoxy groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine typically involves the reaction of tert-butylamine with a silicon-containing precursor under controlled conditions. One common method involves the reaction of tert-butylamine with dimethoxydichlorosilane in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene .
Industrial Production Methods: Industrial production of N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine involves its ability to interact with various molecular targets through its silicon center. The compound can form stable complexes with metals and other substrates, facilitating catalytic processes. The tert-butyl and methoxy groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
N,N’-Di-tert-butylethylenediamine: Similar in structure but lacks the methoxy groups, leading to different reactivity and applications.
N,N-Dimethylformamide di-tert-butyl acetal: Contains tert-butyl groups but differs in the presence of a formamide moiety.
Uniqueness: N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine is unique due to the presence of both tert-butyl and methoxy groups attached to a silicon atom. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
116077-48-6 |
|---|---|
Molecular Formula |
C10H26N2O2Si |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
N-[(tert-butylamino)-dimethoxysilyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H26N2O2Si/c1-9(2,3)11-15(13-7,14-8)12-10(4,5)6/h11-12H,1-8H3 |
InChI Key |
WKVNAAFAORRIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N[Si](NC(C)(C)C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


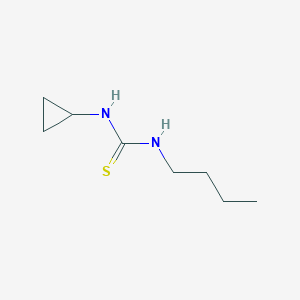
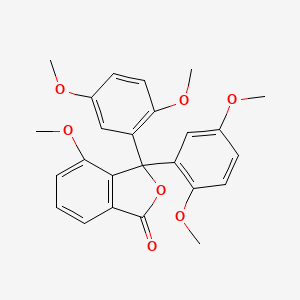
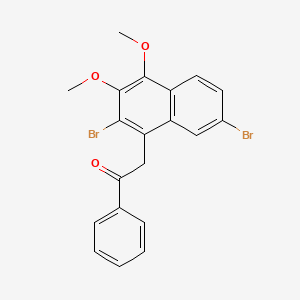
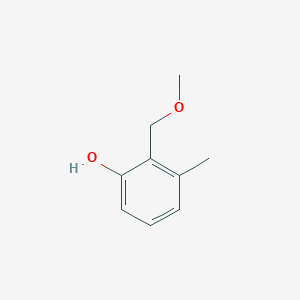
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
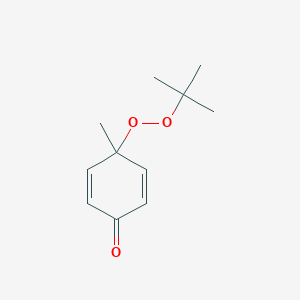
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
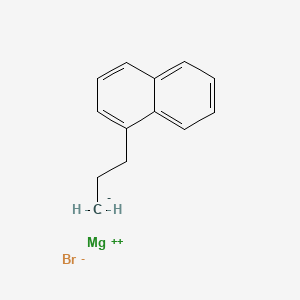
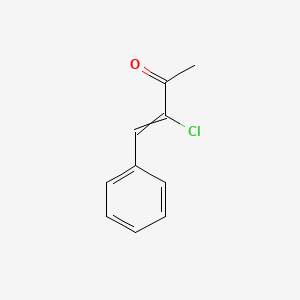
![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)

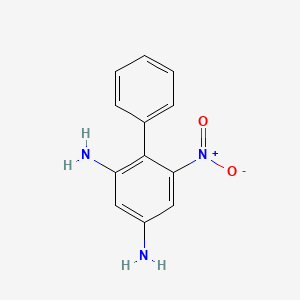
![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
